![molecular formula C16H12N2OS2 B2937678 2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone CAS No. 872688-45-4](/img/structure/B2937678.png)
2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone
Overview
Description
“2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone” is a chemical compound that is part of the pyridazine and thiophene families . Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed in various fields such as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . Thiophene derivatives also show a variety of properties and applications .
Scientific Research Applications
Synthesis and Biological Activity
The compound of interest is part of a broader category of sulfur- and nitrogen-containing derivatives with notable physiological properties. Research has demonstrated the effectiveness of similar sulfur-containing compounds in exhibiting antioxidant effects and significantly impacting biological membrane functions. These compounds have shown promise in stabilizing membranes at low concentrations and increasing mitochondrial membrane potential, suggesting potential utility in drug development due to their ability to bind to carrier proteins (Farzaliyev et al., 2020).
Tribological Properties
Another study explored the tribological properties and mechanisms of sulfur-containing triazine derivatives, indicating that sulfur content and activity significantly influence antiwear and friction-reducing capacities. This research is crucial for developing additives that enhance the performance of lubricants, demonstrating the compound's potential application in material science and engineering (Wu et al., 2017).
Antitumor and Antibacterial Activity
Sulfur-containing heterocyclic compounds, including the one of interest, have been synthesized and evaluated for their antitumor and antibacterial activities. These studies indicate that the structural modifications and interactions at the molecular level can significantly affect their biological activity, offering insights into the design of novel therapeutic agents (Kamel et al., 2010).
Material Science and Pharmaceuticals
The synthesis and crystal structure of related sulfur-containing compounds have shown a wide spectrum of biological activities, highlighting their significance in pharmaceuticals. Additionally, their applications in material science, such as in thin-film transistors and organic light-emitting transistors, underscore the versatility and potential of these compounds for various industrial and medical applications (Nagaraju et al., 2018).
Mechanism of Action
Target of Action
Compounds with a pyridazinone core structure have been found to have diverse pharmacological properties. They have been employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . The specific target would depend on the functional groups attached to the core structure.
Mode of Action
The mode of action would also depend on the specific functional groups present in the compound. For instance, some pyridazinone derivatives have been found to have anti-inflammatory and analgesic activities, possibly due to their selectivity for the COX-2 enzyme .
properties
IUPAC Name |
2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c19-14(15-7-4-10-20-15)11-21-16-9-8-13(17-18-16)12-5-2-1-3-6-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMFGPZGXXKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329061 | |
Record name | 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |
CAS RN |
872688-45-4 | |
Record name | 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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